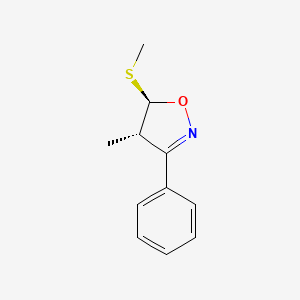

Trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole

Description

Properties

Molecular Formula |

C11H13NOS |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

(4S,5R)-4-methyl-5-methylsulfanyl-3-phenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C11H13NOS/c1-8-10(12-13-11(8)14-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-,11+/m0/s1 |

InChI Key |

HEEZYQPRAPVHNW-GZMMTYOYSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](ON=C1C2=CC=CC=C2)SC |

Canonical SMILES |

CC1C(ON=C1C2=CC=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

The synthesis of trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between a suitable nitrile oxide and an alkene can lead to the formation of the isoxazole ring. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methylthio group or other substituents on the isoxazole ring.

Addition: Electrophilic addition reactions can take place at the double bonds present in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole and Analogous Heterocycles

Key Findings :

- The dihydroisoxazole core exhibits greater puckering (quantified via Cremer-Pople parameters ) compared to triazoles and thiazoles, attributed to partial saturation and steric interactions between substituents.

- Thiazole derivatives () show planarity deviations due to bulky fluorophenyl groups, whereas the target compound’s non-planarity arises from inherent ring puckering .

Key Findings :

- The synthesis of triazoles () employs InCl₃ as a Lewis acid catalyst, enhancing nucleophilic substitution at the methylthio group. Similar catalysts may optimize the target compound’s synthesis.

- Crystallization from dimethylformamide () is critical for obtaining single crystals for structural analysis, a step likely applicable to the target compound .

Crystallographic and Hydrogen-Bonding Analysis

Table 3: Hydrogen-Bonding Motifs and Crystallographic Tools

Key Findings :

- The methylthio group in the target compound may act as a weak hydrogen-bond acceptor, forming C(4) chains or R₂²(8) rings, as observed in triazoles ().

- Fluorophenyl-containing thiazoles () exhibit D(2) chains via C–H···F interactions, absent in the target compound due to lack of fluorine substituents .

Functional Implications

- Bioactivity : Methylthio groups in agrochemicals (e.g., methoprotryne, ) enhance lipophilicity and membrane penetration. The target compound’s methylthio and phenyl groups may similarly influence bioavailability .

- Thermal Stability : The puckered dihydroisoxazole ring likely reduces symmetry and melting points compared to planar triazoles or thiazoles.

Q & A

Q. What synthetic methodologies are used to prepare trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole?

The compound is synthesized via [3+2] cycloaddition between benzonitrile N-oxide (generated in situ) and nitroolefins like 3-nitroprop-1-ene. Key steps include nitrile oxide generation using chloramine-T and controlled reaction conditions (e.g., anhydrous ether, 0–5°C) to minimize side reactions. Reaction progress is monitored via TLC, IR (disappearance of nitrile oxide C≡N stretch at ~2250 cm⁻¹), and NMR spectroscopy .

Q. Which analytical techniques are critical for structural characterization?

- X-ray crystallography : Resolves regiochemistry and confirms the trans-configuration. Data refinement uses SHELX software for hydrogen atom placement and thermal parameter adjustments .

- NMR spectroscopy : H and C NMR identify substituent positions. For example, the dihydroisoxazole ring protons appear as distinct doublets (δ ~4.5–5.5 ppm), while the methylthio group shows a singlet at δ ~2.1 ppm .

- IR and MS : Validate functional groups (e.g., S–C stretch at ~700 cm⁻¹) and molecular ion peaks .

Q. How is regiochemical control achieved in the cycloaddition reaction?

Regioselectivity arises from frontier molecular orbital interactions between the nitrile oxide (HOMO) and nitroolefin (LUMO). DFT calculations (M06-2X/6-31G(d) with PCM solvation) confirm the transition state favors 5-nitro-methyl substitution over 4-substituted isomers due to lower activation energy (ΔG‡ ~85–97 kJ/mol, solvent-dependent) .

Advanced Research Questions

Q. How do solvent polarity and computational modeling explain reaction thermodynamics?

Polar solvents (e.g., water) slightly increase activation energy by stabilizing the transition state (TS) through solvation, reducing reaction exothermicity. In ether, TS formation requires ~87 kJ/mol, while water raises this to ~97 kJ/mol. DFT-derived Gibbs free energy profiles and natural bond orbital (NBO) analysis quantify charge transfer and TS geometry .

Q. What intermolecular interactions govern crystal packing in this compound?

X-ray data reveal layered molecular arrangements stabilized by weak C–H···O/N hydrogen bonds (e.g., C4–H···N2, d = 2.6 Å). The dihydroisoxazole and phenyl rings are nearly coplanar (5.2° twist), while the nitro-methyl group adopts a ~63° dihedral angle. Graph-set analysis (Etter’s formalism) classifies hydrogen-bonding motifs as S(6) and C(6) chains, influencing mechanical properties like crystal brittleness .

Q. How does ring puckering affect conformational dynamics?

Cremer-Pople puckering parameters (amplitude , phase ) quantify nonplanarity in the dihydroisoxazole ring. For trans-isomers, Å and , indicating a half-chair conformation. Molecular dynamics simulations (MD) at 298 K show pseudorotation barriers of ~5 kcal/mol, impacting solubility and reactivity .

Q. Why do spectral discrepancies arise in structurally similar analogs?

Isomeric byproducts (e.g., 4-nitro-methyl vs. 5-nitro-methyl) create overlapping NMR signals. Resolution requires 2D techniques (HSQC, HMBC) to correlate C–H couplings. For example, in the 5-substituted isomer, C5–H couples with the nitro group, while C4–H couples with the phenyl ring .

Methodological Guidance

Best practices for X-ray data collection and refinement:

- Use Mo-Kα radiation (λ = 0.71073 Å) with crystal sizes ≤0.3 mm³.

- Refine structures in SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen positions are idealized using riding models (AFIX 23/43) .

- Validate using R-factor convergence (<5%) and check for twinning via PLATON’s TWINABS .

Optimizing DFT calculations for reaction pathways:

- Employ M06-2X/6-31G(d) with implicit solvation (e.g., PCM for polar solvents).

- Analyze intrinsic reaction coordinates (IRC) to confirm TS connectivity.

- Compare calculated vs. experimental NMR shifts using gauge-including atomic orbital (GIAO) methods .

Addressing crystallization challenges:

- Slow evaporation from ethyl acetate/hexane (3:1) minimizes twinning.

- For hydrogen-bonded networks, use additives like DMF to stabilize layered packing .

Data Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.